molecular formula C3H13B10Br B1144280 1-Bromomethyl-o-carborane CAS No. 19496-84-5

1-Bromomethyl-o-carborane

Cat. No.: B1144280
CAS No.: 19496-84-5
M. Wt: 237.15
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Description

1-Bromomethyl-o-carborane is a boron-containing compound with the chemical formula C3H2B10Br. It is a derivative of o-carborane, which is known for its remarkable stability and icosahedral cage structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromomethyl-o-carborane can be synthesized through the lithiation of this compound with lithium diisopropylamide in tetrahydrofuran. This reaction results in the in situ formation of 1-lithio-2-bromomethyl-o-carborane, which can then react with various electrophiles to produce disubstituted carboranes .

Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as lithiation, electrophilic substitution, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Bromomethyl-o-carborane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Iodomethyl-o-carborane
  • 1-Chloromethyl-o-carborane
  • 1-Methyl-o-carborane

Comparison: 1-Bromomethyl-o-carborane is unique due to its bromine substituent, which imparts distinct reactivity and stability compared to its iodo, chloro, and methyl counterparts. The bromine atom allows for specific substitution reactions that may not be as efficient with other halogenated carboranes .

Properties

InChI

InChI=1S/C3H3B10Br/c14-1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWVRXIARQXIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3B10Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19496-84-5
Record name 1-Bromomethyl-1,2-dicarba-closo-dodecaborane(12)
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Q & A

Q1: What are the applications of 1-bromomethyl-o-carborane in synthetic chemistry?

A1: this compound serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions. [] It allows for the introduction of a carborane moiety into diverse molecular structures, which can be particularly useful in medicinal chemistry and materials science. For example, the research highlights the nickel-catalyzed cross-coupling of this compound with both alkyl and aryl Grignard reagents. [] This reaction enables the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules containing the unique carborane cage structure. []

Q2: What makes this compound particularly useful in cross-coupling reactions?

A2: The reactivity of this compound in cross-coupling reactions stems from the presence of the bromine atom, which acts as a leaving group. This allows the carborane moiety, known for its unique electronic and steric properties, to be readily transferred to various coupling partners. This is particularly important when working with sterically hindered substrates, as demonstrated by the successful coupling with alkyl Grignard reagents. [] This ability to participate in cross-coupling reactions even with sterically hindered substrates makes it a valuable tool in synthesizing diverse and complex carborane derivatives.

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